molecular formula C18H20N2O3S B2929830 methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034527-73-4

methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2929830
CAS RN: 2034527-73-4
M. Wt: 344.43
InChI Key: ARCBUVHURSAQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a benzoyl group, a pyrrolidine ring, and a thioacetate group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrrolidine is a five-membered saturated ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the pyrrole and pyrrolidine rings, the introduction of the benzoyl group, and the attachment of the thioacetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrole and pyrrolidine rings would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioacetate group might increase its solubility in polar solvents .

Scientific Research Applications

Polymer Science Applications

One significant application in polymer science involves the use of pyrrolidinone derivatives in polymerization processes. For instance, 1-Methyl-2-pyrrolidinone has been utilized as an efficient electron-pair donor in isobutylene polymerization, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylene with suppressed cycloalkylation, indicating the potential for creating specialized polymers with tailored properties (G. Pratap & J. P. Heller, 1992).

Asymmetric Synthesis

In asymmetric synthesis, thiourea-catalyzed Michael addition of activated methylene compounds to α,β-unsaturated imides derived from 2-pyrrolidinone has shown high enantioselectivity. This methodology enables the synthesis of Michael adducts with good yields, demonstrating the compound's utility in constructing chiral molecules (T. Inokuma, and Yasutaka Hoashi, Y. Takemoto, 2006).

Molecular Docking and Antibacterial Activity

Molecular docking studies of pyridine and fused pyridine derivatives have revealed moderate to good binding energies on target proteins, showcasing potential for drug development. Additionally, synthesized compounds exhibited antimicrobial and antioxidant activities, suggesting their application in medicinal chemistry (E. M. Flefel et al., 2018).

Synthesis of Highly Functionalized Compounds

The synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks has been accomplished, displaying interesting antibacterial and antimycobacterial activities. This indicates the compound's relevance in developing new bisheterocyclic molecules for potential therapeutic applications (Samet Belveren et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be studied for potential uses in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

methyl 2-[1-(4-pyrrol-1-ylbenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-17(21)13-24-16-8-11-20(12-16)18(22)14-4-6-15(7-5-14)19-9-2-3-10-19/h2-7,9-10,16H,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCBUVHURSAQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.